molecular formula C11H16BNO3 B169088 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one CAS No. 1310405-04-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Cat. No.: B169088
CAS No.: 1310405-04-9
M. Wt: 221.06 g/mol
InChI Key: MKKJTADNAAPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Pyridine derivatives, including the specified compound, play a crucial role in the development of therapeutic agents due to their significant biological activities. The compound's utility in synthesizing pyridine derivatives is highlighted by its potential in producing molecules with anticancer, antiviral, antibacterial, and anti-inflammatory properties. Research indicates that pyridine-based Cu(II) complexes demonstrate excellent anticancer potency against various cancer cell lines, suggesting that the coordination of pyridine with metals like Cu(II) can enhance the biological efficacy of the resultant compounds (Alshamrani, 2023).

Agrochemical Applications

The compound's relevance extends to agrochemical applications, where pyridine-based compounds serve as effective pesticides, including fungicides, insecticides, and herbicides. The discovery of novel agrochemicals often benefits from the unique reactivities of pyridine derivatives, underscoring the importance of such compounds in enhancing the efficiency of discovering new lead compounds in the agricultural sector (Guan et al., 2016).

Synthetic Applications

In synthetic chemistry, the versatility of pyridine derivatives is further exemplified by their use as intermediates in the synthesis of complex molecules. The compound's structural motif is integral in constructing polycyclic systems and heterocycles, which are pivotal in pharmaceuticals, dyes, and agrochemicals. This highlights the compound's role in enabling diverse synthetic strategies for the efficient generation of biologically active cyclic systems (Mishra et al., 2022).

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used as reagents in organic synthesis . They are particularly known for their role in the Suzuki-Miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds .

Mode of Action

In the context of the Suzuki-Miyaura coupling reaction, the 6-Hydroxypyridine-2-boronic acid pinacol ester would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the boronic ester transfers the organic group from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, it plays a crucial role in the formation of carbon-carbon bonds via the suzuki-miyaura coupling reaction .

Pharmacokinetics

It’s important to note that boronic esters, in general, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .

Result of Action

The primary result of the action of 6-Hydroxypyridine-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is a cornerstone of organic synthesis and is used to create a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of 6-Hydroxypyridine-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in a polar solvent . The stability of boronic esters can also be affected by pH, with some boronic esters known to undergo accelerated hydrolysis at physiological pH .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(14)13-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKJTADNAAPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590552
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-04-9
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.